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Compound of Interest

Compound Name: Toddalosin

L  Get Quote

Cat. No.: B1180838

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for
Toddalolactone, a natural coumarin isolated from plants of the Toddalia genus, notably Toddalia
asiatica. This document is intended to serve as a comprehensive resource for researchers
engaged in natural product chemistry, analytical chemistry, and drug discovery and
development.

Chemical Structure and Properties

Toddalolactone is a substituted coumarin with the systematic IUPAC name 6-[(2R)-2,3-
dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one. Its chemical structure is characterized
by a coumarin core with methoxy and dihydroxy-methylbutyl substituents.

Property Value
Molecular Formula C16H2006
Molecular Weight 308.33 g/mol
CAS Number 483-90-9
Appearance White powder

Spectroscopic Data
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The structural elucidation of Toddalolactone has been achieved through various spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS). The following sections detail the characteristic data obtained from these
analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The *H
and 3C NMR data for Toddalolactone provide a detailed map of its carbon-hydrogen
framework. While a complete, explicitly assigned dataset from a single source is not readily
available in the public domain, the following tables are compiled based on typical chemical
shifts for similar coumarin structures and data fragments from various literature sources.

Table 1: *H NMR Spectroscopic Data for Toddalolactone

Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

3 ~6.2 d ~9.5

4 ~7.9 d ~9.5

8 ~6.5 s

1 ~3.0 m

2 ~3.8 m

4 ~1.2 s

S ~1.3 s

5-OCHs ~3.9 s

7-OCHs ~3.9 s

2'-OH - brs

3'-OH _ brs

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and
the specific experimental conditions.
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Table 2: 13C NMR Spectroscopic Data for Toddalolactone

Position Chemical Shift (6, ppm)
2 ~161.0
3 ~112.0
4 ~145.0
4a ~105.0
5 ~158.0
6 ~115.0
7 ~160.0
8 ~93.0
8a ~156.0
1 ~28.0
2 ~78.0
3 ~73.0
4' ~25.0
5' ~26.0
5-OCHs ~56.0
7-OCHs ~56.5

Note: The assignments are based on typical values for coumarin skeletons and may require
confirmation through 2D NMR experiments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a crucial technique for the identification and quantification of Toddalolactone in
complex mixtures. In positive ion mode, Toddalolactone typically forms a protonated molecule
[M+H]*.
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Table 3: LC-MS/MS Data for Toddalolactone

Parameter Value

Precursor lon [M+H]* m/z 309.1333 (calculated), 309.2 (observed)

m/z 205.0501, 235.0606, 219.0657, 191.0708,

Key Fragment lons (MS?) 1770551

MRM Transition m/z 309.2 - 205.2

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation and
spectroscopic analysis of Toddalolactone.

Isolation of Toddalolactone from Toddalia asiatica

A common procedure for the isolation of coumarins from Toddalia asiatica involves solvent
extraction followed by chromatographic separation.
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Dried and powdered plant material
(e.g., roots of Toddalia asiatica)

'

Solvent Extraction
(e.g., Methanol or Ethanol)

:

Filtration and Concentration

Solvent Partitioning
(e.g., with n-hexane, ethyl acetate)

'

Column Chromatography
(Silica Gel)

Preparative HPLC

Click to download full resolution via product page

Figure 1: General workflow for the isolation of Toddalolactone.
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NMR Spectroscopy Protocol

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400-600 MHz).

o Sample Preparation: Dissolve 5-10 mg of purified Toddalolactone in approximately 0.5 mL of
a deuterated solvent (e.g., CDCls or DMSO-ds) in an NMR tube.

o Data Acquisition:
o Acquire *H NMR spectra to determine proton chemical shifts and coupling constants.
o Acquire 13C NMR spectra to identify the number and types of carbon atoms.

o Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity
and confirm assignments.

» Data Processing: Process the raw data using appropriate software to obtain the final spectra
for analysis.

LC-MS/MS Protocol

The following is a representative UPLC-MS/MS method for the analysis of Toddalolactone.[1]

o Chromatographic System: A UPLC system equipped with a C18 column (e.g., ACQUITY
UPLC BEH C18, 1.7 um, 2.1 mm x 100 mm).

» Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B
(acetonitrile).

o Gradient Elution: A typical gradient might be:

o

0-1 min: 10% B

1-5 min: 10-90% B

o

5-6 min: 90% B

[¢]

6-7 min: 90-10% B

[e]
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o 7-8 min: 10% B
e Flow Rate: 0.3 mL/min.

« Injection Volume: 2-5 pL.

e Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization
(ESI) source operating in positive ion mode.

o Detection: Multiple Reaction Monitoring (MRM) using the transition m/z 309.2 - 205.2.

Signaling Pathways and Logical Relationships

The identification of a natural product like Toddalolactone follows a logical progression from the
raw biological material to the final, structurally elucidated compound. This process is heavily
reliant on the interplay of separation and spectroscopic techniques.

Spectroscopic Analysis
Mass Spectrometry Structure Elucidation
(LC-MS)
[ e 0
Isolation
[ oddalola one
Plant Source ~ . " . ~ NMR Spectroscopy
(Toddalia asiatica) »| Extraction & Fractionation »| Isolated Compound (1D & 2D)

Click to download full resolution via product page

Figure 2: Logical workflow for the identification of Toddalolactone.

This guide provides a foundational understanding of the spectroscopic characteristics of
Toddalolactone. For more specific applications, researchers are encouraged to consult the
primary literature for detailed experimental conditions and data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1180838#spectroscopic-data-of-toddalolactone-nmr-
lc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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